Pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- is an organic compound with the molecular formula C15H22O4. This compound is known for its unique structure, which includes a pentanoic acid backbone with a hydroxy-2,5-dimethylphenoxy group attached to it. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- typically involves the reaction of 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid with appropriate reagents under controlled conditions. One common method involves the esterification of the corresponding alcohol with pentanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxy group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet aroma and used in the food industry.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another aromatic compound with similar properties.
Uniqueness
Pentanoic acid, 5-(hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- is unique due to its specific structure, which combines the properties of a pentanoic acid with a hydroxy-2,5-dimethylphenoxy group. This combination imparts unique chemical and biological properties that are not found in other similar compounds .
Eigenschaften
CAS-Nummer |
63338-71-6 |
---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
5-(3-hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C15H22O4/c1-10-8-12(16)11(2)13(9-10)19-7-5-6-15(3,4)14(17)18/h8-9,16H,5-7H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
MYTACGSATMIAHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OCCCC(C)(C)C(=O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.